molecular formula C7H15N3 B8488702 1,7-Dimethylhexahydro-1H-imidazo[1,2-a]imidazole CAS No. 67705-43-5

1,7-Dimethylhexahydro-1H-imidazo[1,2-a]imidazole

Cat. No. B8488702
Key on ui cas rn: 67705-43-5
M. Wt: 141.21 g/mol
InChI Key: IXRZYGPZIDNSDM-UHFFFAOYSA-N
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Patent
US04130715

Procedure details

If 1,7-dibenzyldiethylenetriamine were substituted for 1,7-dimethyldiethylenetriamine in essentially the procedure of part (A) above, the product would be 4,6-dibenzyl-1,4,6-triazabicyclo[3.3.0]octane, ##STR25##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4,6-dibenzyl-1,4,6-triazabicyclo[3.3.0]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NCCNCCNCC1C=CC=CC=1)C1C=CC=CC=1.CNCCNCCNC.[CH2:31]([N:38]1[CH:45]2[N:41]([CH2:42][CH2:43][N:44]2[CH2:46]C2C=CC=CC=2)[CH2:40][CH2:39]1)C1C=CC=CC=1>>[CH3:46][N:44]1[CH:45]2[N:41]([CH2:40][CH2:39][N:38]2[CH3:31])[CH2:42][CH2:43]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCNCCNCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCNCCNC
Step Three
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4,6-dibenzyl-1,4,6-triazabicyclo[3.3.0]octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN2CCN(C12)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1CCN2CCN(C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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